molecular formula C16H21NO2 B14378070 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate CAS No. 88382-43-8

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate

Cat. No.: B14378070
CAS No.: 88382-43-8
M. Wt: 259.34 g/mol
InChI Key: FBBPVCOGOKVLHR-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[221]heptan-2-yl pyridine-2-carboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of D-camphor with ethanol under controlled conditions . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity.

Chemical Reactions Analysis

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include amines, carbonyldiimidazole, and nitramine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. It has been studied for its potential anticonvulsant properties, showing significant protection against seizures in animal models . Additionally, it is used in the synthesis of various derivatives that have applications in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of neurotransmitter systems and receptor interactions .

Comparison with Similar Compounds

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate can be compared with similar compounds such as camphor, borneol, and isoborneol . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific ester linkage and potential biological activities.

Properties

CAS No.

88382-43-8

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pyridine-2-carboxylate

InChI

InChI=1S/C16H21NO2/c1-15(2)11-7-8-16(15,3)13(10-11)19-14(18)12-6-4-5-9-17-12/h4-6,9,11,13H,7-8,10H2,1-3H3

InChI Key

FBBPVCOGOKVLHR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=N3)C)C

Origin of Product

United States

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